Phenyl (2-methoxyphenyl)acetate
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Overview
Description
It is a colorless liquid that is slightly soluble in water but soluble in most organic solvents . This compound is commonly used in chemical synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl (2-methoxyphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-methoxyphenol (guaiacol) with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as the removal of excess reagents and by-products through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Phenyl (2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenolic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogens are commonly employed.
Major Products Formed:
Oxidation: Phenolic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Phenyl (2-methoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl (2-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This compound can interact with enzymes and proteins involved in oxidative pathways, thereby exerting its protective effects .
Comparison with Similar Compounds
Phenyl (2-methoxyphenyl)acetate can be compared with other similar compounds such as:
Methyl phenylacetate: Similar in structure but differs in the ester group.
Phenylacetic acid: Lacks the methoxy group, leading to different chemical properties.
2-Methoxyphenol (Guaiacol): The precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific ester functional group and methoxy substitution, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
74384-26-2 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
phenyl 2-(2-methoxyphenyl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-6-5-7-12(14)11-15(16)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI Key |
ZKIRVFKSFKESAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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